molecular formula C6H14N2O3S B2991884 4-[(2-Aminoethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide CAS No. 247109-21-3

4-[(2-Aminoethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide

Cat. No. B2991884
CAS RN: 247109-21-3
M. Wt: 194.25
InChI Key: TVJAKFQXZATUHV-UHFFFAOYSA-N
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Description

“4-[(2-Aminoethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide” is a chemical compound with the empirical formula C6H13NO4S . It has a molecular weight of 195.24 . The compound is in solid form .


Molecular Structure Analysis

The SMILES string of the compound is O=S(CC1NCCO)(CC1O)=O . The InChI code is 1S/C6H13NO4S/c8-2-1-7-5-3-12(10,11)4-6(5)9/h5-9H,1-4H2 .


Physical And Chemical Properties Analysis

The compound is a solid . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Carbon Carrier in Methanogenesis

Tetrahydromethanopterin (H4MPT) has been identified as a carbon carrier for C1 units across various levels of oxidation in methanogenesis, indicating its potential involvement in biochemical pathways and natural product synthesis. This compound facilitates the methanogenesis process by serving as a substrate under specific conditions, showcasing its significance in microbial metabolism and biogeochemical cycles (Escalante‐Semerena, Rinehart, & Wolfe, 1984).

Role in Biological and Medicinal Chemistry

Tetrahydrothiophene-based compounds, including derivatives like 4-[(2-Aminoethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide, play crucial roles in biological and medicinal chemistry. Their widespread occurrence as motifs in natural and synthetic products with diverse biological activities highlights their importance. These compounds have been employed in asymmetric hydrogenation and adsorption on gold for self-assembled monolayers (SAMs), suggesting their versatility in chemical transformations and technological applications (Benetti, De Risi, Pollini, & Zanirato, 2012).

Environmental Applications

Functionalization of graphene oxide with 4-aminothiophenol and related compounds has shown promising results in enhancing sorption efficiencies for dye and copper removal. The introduction of amino and sulfydryl groups improves the adsorption capacities and indicates potential environmental applications for water treatment and pollution control (Chen, Zhang, Yang, & Wang, 2016).

properties

IUPAC Name

4-(2-aminoethylamino)-1,1-dioxothiolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O3S/c7-1-2-8-5-3-12(10,11)4-6(5)9/h5-6,8-9H,1-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJAKFQXZATUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)O)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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